molecular formula C6H8N2O2S B183907 4-Methoxythiophene-3-carbohydrazide CAS No. 125605-39-2

4-Methoxythiophene-3-carbohydrazide

Cat. No.: B183907
CAS No.: 125605-39-2
M. Wt: 172.21 g/mol
InChI Key: DVPYLNJHMAQLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiophene-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H8N2O2S. It contains a thiophene ring and a carbohydrazide functional group. This compound has attracted attention due to its potential biological activity and applications in various fields.

Scientific Research Applications

4-Methoxythiophene-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials

Safety and Hazards

4-Methoxythiophene-3-carbohydrazide may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Research on 4-Methoxythiophene-3-carbohydrazide and related compounds is ongoing, with a focus on their potential applications in the field of anti-cancer chemotherapy . The synthesis of a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has been proposed, with the aim of creating molecules that possess anti-tumor activities and also act as kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxythiophene-3-carbohydrazide typically involves the reaction of 4-methoxythiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiophene-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The methoxy group and the thiophene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 4-Methoxythiophene-3-carbohydrazide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxythiophene-2-carbohydrazide
  • 4-Methoxythiophene-3-carboxylic acid
  • 4-Methoxythiophene-3-carboxamide

Uniqueness

4-Methoxythiophene-3-carbohydrazide is unique due to its specific combination of a thiophene ring and a carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methoxythiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYLNJHMAQLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371600
Record name 4-methoxythiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125605-39-2
Record name 4-methoxythiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-methoxy-3-thiophenecarboxylate (50.8 g, 0.295 mol) was refluxed with hydrazine hydrate (30 ml) in methanol (250 ml) overnight. The solvent was evaporated and the residue was diluted with water (300 ml) and extracted with dichloromethane (5×100 ml). The dichloromethane extracts were dried over sodium sulfate, filtered and evaporated under reduced pressure to give the title compound as an off white solid, 49.5 g, m.p. 91°-92°.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.